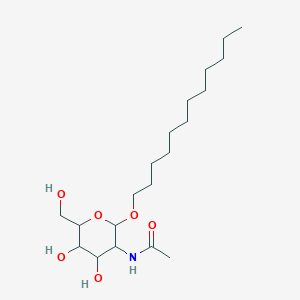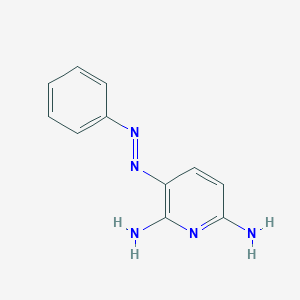
3,5-Dihydroxybenzyl alcohol
Overview
Description
3,5-Dihydroxybenzyl alcohol (3,5-DHB) is a naturally-occurring compound found in plants, fungi, and some bacteria. It is a white crystalline solid with a sweet smell. This compound has been studied extensively as a potential therapeutic agent due to its ability to modulate various biochemical and physiological processes.
Scientific Research Applications
Natural Constituent in Algae
3,5-Dihydroxybenzyl alcohol has been reported as a natural constituent in various species of algae. For instance, it has been identified in Odonthalia dentata and Rhodomela confervoides, with its presence indicating potential ecological roles and biochemical pathways in these organisms (Craigie & Gruenig, 1967).
Polymer Aggregation and Encapsulation
Research shows the aggregation behavior of this compound-based dendritic polymers through hydrogen bonding. These polymers can encapsulate dyes, offering potential applications in materials science and drug delivery systems (Bourrier et al., 2004).
Synthesis Technique
An improved synthesis technique for this compound from 3,5-dihydroxybenzoic acid has been developed, offering a more efficient and environmentally friendly method for producing this compound (He, 2001).
Antifouling and Antimicrobial Properties
Studies have shown that derivatives of this compound, such as 3-chloro-2,5-dihydroxybenzyl alcohol, possess strong antifouling and antimicrobial properties. These properties are particularly effective against marine bacteria and larvae, suggesting potential applications in marine biotechnology (Kwong et al., 2006).
Inhibition of DNA Topoisomerases
Research indicates that this compound isolated from Reynoutria japonica exhibits potent inhibitory activity against DNA topoisomerase I and II. This suggests potential therapeutic applications in cancer treatment (Hwangbo et al., 2012).
Anti-Platelet Aggregation
Dihydroxybenzyl alcohol extracted from Gastrodia elata Blume has been studied for its anti-platelet aggregation properties, both in vitro and in vivo. This finding indicates its potential use in cardiovascular disease prevention and treatment (Ying-yin, 2014).
Chemical Ecology in Algae
This compound plays a role in the chemical ecology of red algae. Its varying content in different parts of algae and under different environmental conditions suggests a role in the organism's adaptation and defense mechanisms (Phillips & Towers, 1982).
Mechanism of Action
Target of Action
It’s known that this compound is used as a monomer for the synthesis of a series of monodisperse dendritic polyether macromolecules . These macromolecules can interact with various biological targets, depending on their structure and functional groups.
Mode of Action
It’s known that it can be employed in the synthesis of dimethylsilyl linked dihydroxybenzyl alcohol based dendrimers . These dendrimers can interact with biological targets in various ways, such as by binding to receptors or enzymes, disrupting cell membranes, or modulating signal transduction pathways.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds like 3,5-Dihydroxybenzyl alcohol can interact with various enzymes and proteins due to their hydroxyl groups
Cellular Effects
Phenolic compounds are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5-(hydroxymethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-5-1-6(9)3-7(10)2-5/h1-3,8-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYYFWGABVVEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
129371-31-9 | |
| Record name | 1,3-Benzenediol, 5-(hydroxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129371-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30183830 | |
| Record name | Benzyl alcohol, 3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29654-55-5 | |
| Record name | 3,5-Dihydroxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29654-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, 3,5-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029654555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl alcohol, 3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,5-Dihydroxybenzyl alcohol?
A1: this compound has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common techniques include 1H-NMR, FT-IR, and UV-Vis spectroscopies. [, , , , , , , ]
Q3: How does the presence of hydroxyl groups influence the aggregation behavior of this compound based dendrimers?
A3: The peripheral hydroxyl groups in this compound based dendrimers lead to significant aggregation. This has been studied using FT-IR, UV-Vis spectroscopies, light scattering, and transmission electron microscopy. [, ]
Q4: Can the aggregation behavior of this compound based dendrimers be controlled?
A4: Yes, the self-assembly of these dendrimers can be influenced by factors like generation number, backbone structure, and solvent. []
Q5: What makes this compound a suitable building block for dendrimers?
A5: Its three reactive sites (two phenolic hydroxyl groups and one benzylic hydroxyl group) enable versatile modifications for creating diverse dendritic structures. [, ]
Q6: Describe a common synthetic approach for this compound based dendrimers.
A6: A divergent approach utilizes the acid-base hydrolytic chemistry of bis(dimethylamino)dimethylsilane with this compound. [, , ]
Q7: How does the generation number of this compound based dendrimers impact their catalytic activity?
A7: Catalytic efficiency for reactions like decene hydrogenation is dependent on the dendrimer's generation number and reaction time. Higher generations often exhibit different behaviors above and below their critical aggregation concentration. [, , ]
Q8: Can this compound based dendrimers be used to create hyperbranched polymers?
A8: Yes, uncontrolled reactions of this compound with Me2Si(NMe2)2 can lead to hyperbranched polymers. [, ]
Q9: How is this compound used in the synthesis of silver nanoparticles?
A9: It acts as a template and reducing agent in a simple method for synthesizing size-controlled silver nanoparticles without requiring additional reducing agents. []
Q10: How does the internal environment of silica networks derived from this compound based dendrimer templates influence silver nanoparticle formation?
A10: The presence or absence of residual dendrimer template within the silica network dictates the interaction with silver acetate, leading to either silver oxide or silver metal nanoparticles. []
Q11: Can this compound based dendrimers be used to create metallodendritic materials for catalysis?
A11: Yes, peripheral functionalization with phosphine groups followed by complexation with rhodium(I) yields active catalysts for reactions like decene hydrogenation. [, ]
Q12: What unique properties make this compound based materials interesting for optical applications?
A12: Derivatives incorporating diphenylamino-substituted diphenylpolyene and PPV-oligomer moieties exhibit large two-photon absorption cross-sections, making them promising candidates for optical limiting applications. [, ]
Q13: How can the surface functionality of this compound based hyperbranched polymers be controlled?
A13: A stepwise convergent-growth approach using unsubstituted and substituted benzylic bromides allows for precise control over the number and placement of functional groups on the periphery of the macromolecule. []
Q14: Can this compound be used to synthesize resveratrol and its derivatives?
A14: Yes, it serves as a starting material in the synthesis of resveratrol via a multi-step process that includes Wittig-Horner reactions. [, ]
Q15: What is the significance of this compound in the synthesis of cationic lipids for gene delivery?
A15: It serves as the backbone for creating a new series of cationic lipids that exhibit promising transfection activity in vitro and in vivo. []
Q16: How is this compound employed in the development of azo-modified perylene bisimide dyes?
A16: It is used as a starting material in a multi-step synthesis to introduce a 3,5-didodecylbenzyl bromide unit, which is then coupled with an azo compound and subsequently reacted with perylenetetracarboxylic dianhydride to yield the desired dye. []
Q17: What is the role of this compound in the formation of self-assembled monolayers (SAMs)?
A17: Dithiolated derivatives of this compound can form SAMs on gold surfaces, which can be further modified for biosensor applications, such as label-free detection of prostate-specific antigen. []
Q18: How can this compound be utilized in the creation of chiral dendrimers?
A18: Chiral triols derived from (R)-3-hydroxybutanoic acid can be used as central cores, and branches can be built using benzyl ethers of this compound. []
Q19: How does the incorporation of this compound influence the dielectric properties of hyperbranched polyimide nanocomposites?
A19: Incorporating this compound into multilayer hyperbranched polyimide/polyhedral oligomeric silsesquioxane nanocomposites leads to a decrease in dielectric constant due to increased free volume and looser polyimide structures. []
Q20: Can this compound be used to create dendrimers with fluorescent properties?
A20: Yes, dendrons containing 1,3,5-triazine structures synthesized using this compound exhibit fluorescence enhancement with Eu3+ ions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




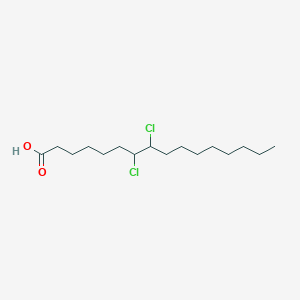
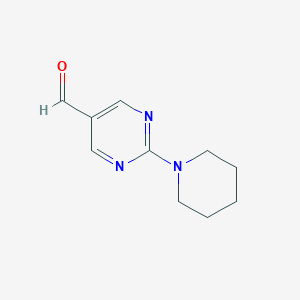

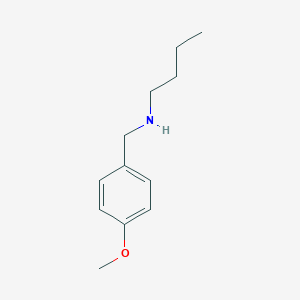
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)

![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
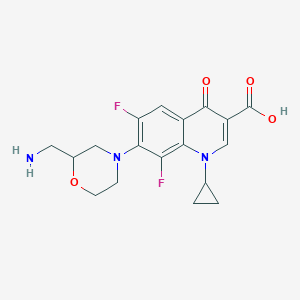


![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
